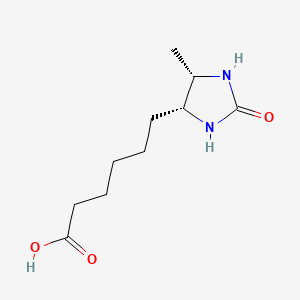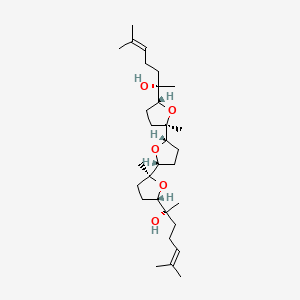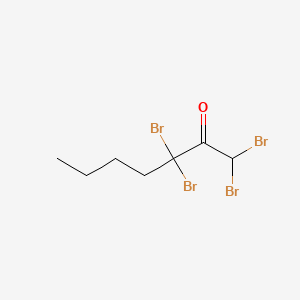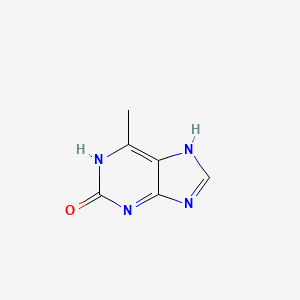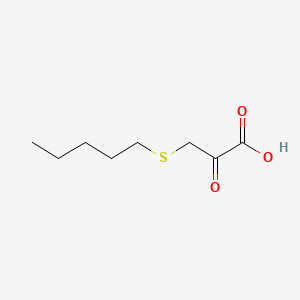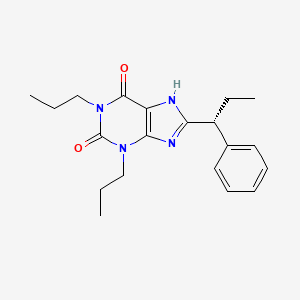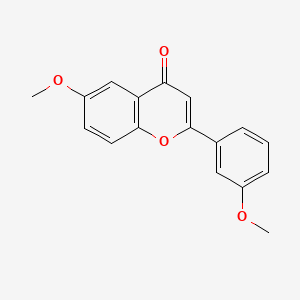
6,3'-Dimethoxyflavone
描述
Synthesis Analysis
The synthesis of compounds related to 6,3'-Dimethoxyflavone involves multiple steps, including benzylization, acyl chloride formation, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction. These methods demonstrate the complexity and the synthetic strategies employed to achieve the desired flavone derivatives (Li Hong-qi, 2009). Additionally, the synthesis of flavones and their derivatives often targets the modification of specific structural features to enhance biological activity or solubility (Amolak C. Jain, R. Gupta, R. Khazanchi, 1979).
Molecular Structure Analysis
The molecular structure of flavones like 6,3'-Dimethoxyflavone is crucial in determining their chemical reactivity and biological activity. Single-crystal X-ray analysis and spectral studies are commonly used to elucidate these structures. For example, the structure of a novel natural flavone was determined by spectral studies and confirmed by synthesis, highlighting the importance of structural elucidation in understanding flavone chemistry (E. Wollenweber, M. Iinuma, Toŝhiyuki Tanaka, M. Mizuno, 1991).
Chemical Reactions and Properties
Flavones undergo various chemical reactions that modify their structure and properties. These reactions include O-alkylation and dealkylation, which are selective processes that influence the functional groups present on the flavone nucleus. Such modifications can significantly affect the flavone's biological activities and its interaction with biological targets (T. Horie, Y. Kawamura, Hitoshi Yamamoto, Takeshi Kitou, K. Yamashita, 1995).
Physical Properties Analysis
The physical properties of 6,3'-Dimethoxyflavone, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of methoxy groups affects the compound's hydrogen bonding capability, solubility in various solvents, and interaction with other molecules. Studies on crystal complexes and solid inclusion compounds provide insights into the interactions and stability of flavones in solid state (J. Wallet, E. Gaydou, H. Lachekar, V. Pichon-Pesme, 2000).
Chemical Properties Analysis
The chemical properties of 6,3'-Dimethoxyflavone, such as reactivity towards various reagents, stability under different conditions, and potential to form complexes with metals or other organic compounds, are crucial for its application in research and development. The ability to form complexes, for instance, may be explored for drug delivery systems or as part of a strategy to modify its biological activity (Shuangxi Wang, F. Zhang, Yu-Lin Li, Qing-Ping Feng, 1992).
未来方向
While specific future directions for 6,3’-Dimethoxyflavone were not found in the search results, flavonoids are being extensively researched for their multi-faceted anti-cancer effects and their potential in improving protein turnover and mitochondria function . This suggests a promising future for the study and application of flavonoids like 6,3’-Dimethoxyflavone.
作用机制
Target of Action
6,3’-Dimethoxyflavone, like other polymethoxyflavones (PMFs), is known to have numerous biological activities, including anti-inflammatory and anticancer activities . .
Mode of Action
Pmfs, in general, are known to interact with various cellular targets, leading to changes in cell proliferation, cell growth, and metastasis .
Biochemical Pathways
Pmfs are known to affect various biological events, such as dna mutation, cell proliferation, cell growth, and metastasis . They may stimulate DNA synthesis and enhance cell proliferation through intracellular pathways .
Pharmacokinetics
Pmfs, in general, are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities . Hydroxylated PMFs (HPMFs) are one of the major metabolites of PMFs in animal urine and feces . After oral administration, concentrations of methoxyflavones quickly approach their maximum concentration within 1-2 h after administration, and then are gradually excreted with half-lives of 3-6 h . The methoxyflavones show low oral bioavailability of 1 to 4% .
Result of Action
Pmfs, in general, have been intensively studied for their anti-inflammatory and anticancer activities .
Action Environment
The biological effectiveness of pmfs and their metabolites may be affected by their low hydrophilicity .
属性
IUPAC Name |
6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIKVGWTVPYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350264 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,3'-Dimethoxyflavone | |
CAS RN |
79786-40-6 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,3'-Dimethoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6,3'-Dimethoxyflavone and its analogues?
A1: 6,3'-Dimethoxyflavone belongs to the flavonoid family, specifically the flavone subclass. While not explicitly isolated in these studies, its structure can be inferred from its analogues. Flavones share a common backbone consisting of two benzene rings (A and B) connected by an oxygen-containing heterocyclic ring (C). Substitutions on this core structure differentiate individual flavones. For example:
- Jaceosidin: 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone [, , , , ]
- Eupatilin: 5,7-Dihydroxy-6,3',4'-trimethoxyflavone [, ]
Q2: What biological activities have been reported for 6,3'-Dimethoxyflavone analogues?
A2: Several studies highlight the potent biological activities of these flavones, particularly:
- Antimutagenic Activity: Jaceosidin, eupatilin, and other related flavones demonstrated strong antimutagenic activity against various heterocyclic amines, including Trp-P-2, Trp-P-1, IQ, MeIQ, and MeIQx []. This activity suggests potential benefits in cancer prevention.
- Cytotoxic Activity: Compounds like jaceosidin and 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone exhibited moderate cytotoxic effects against a panel of human tumor cell lines [, ]. This finding points towards potential applications in cancer therapy.
- Xanthine Oxidase (XO) Inhibition: Several analogues, including jaceosidin and eupatilin, showed marked XO-inhibitory effects []. XO inhibition is a key therapeutic target for managing gout, a painful inflammatory condition caused by uric acid buildup.
- Antioxidant Activity: The presence of multiple hydroxyl groups in these flavones contributes to their antioxidant properties, with 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone showing substantial free radical scavenging activity in DPPH assays [].
Q3: How do these flavones exert their antimutagenic effects?
A3: Research suggests that jaceosidin and related flavones act as desmutagens []. This means they can directly interact with mutagens, potentially modifying their chemical structure and rendering them inactive. Additionally, they may interfere with the metabolic activation of mutagens, further reducing their mutagenic potential.
Q4: What is the significance of the free OH group on C7 in 6,3'-Dimethoxyflavone analogues?
A4: Studies investigating the XO-inhibitory activity of these flavones suggest that a free hydroxyl group at the C7 position is crucial for this effect []. Compounds lacking this free OH group showed reduced XO inhibition, highlighting the importance of structure-activity relationships in flavonoid research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




